molecular formula C12H19NO B3173413 4-(Isopentyloxy)-2-methylaniline CAS No. 946785-89-3

4-(Isopentyloxy)-2-methylaniline

Cat. No.: B3173413
CAS No.: 946785-89-3
M. Wt: 193.28 g/mol
InChI Key: WBNATLZQZUZXJR-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)-2-methylaniline is a substituted aniline derivative characterized by an isopentyloxy group (–O–CH2CH2CH(CH3)2) at the para position and a methyl group (–CH3) at the ortho position of the aromatic ring. Substituted anilines are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science, with substituents critically influencing reactivity, solubility, and toxicity .

Properties

IUPAC Name

2-methyl-4-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)6-7-14-11-4-5-12(13)10(3)8-11/h4-5,8-9H,6-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNATLZQZUZXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)-2-methylaniline typically involves the alkylation of 2-methylaniline with an isopentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to reflux in a suitable solvent like ethanol or acetone.

Industrial Production Methods

On an industrial scale, the production of 4-(Isopentyloxy)-2-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity. Additionally, ultrasound-assisted synthesis has been explored to further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(Isopentyloxy)-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes .

Comparison with Similar Compounds

Table 1: Key Properties of 4-(Isopentyloxy)-2-methylaniline and Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Hazards
4-(Isopentyloxy)-2-methylaniline –O–CH2CH2CH(CH3)2 (para), –CH3 (ortho) C12H19NO 193.29 (calc.) Limited data; inferred lipophilicity and potential use in medicinal chemistry (similar to ) Likely irritant (based on alkoxy analogs)
4-Methoxy-2-methylaniline (m-Cresidine) –OCH3 (para), –CH3 (ortho) C8H11NO 137.18 Research applications; intermediate in organic synthesis Irritant (P261, P280 codes)
4-Chloro-2-methylaniline –Cl (para), –CH3 (ortho) C7H8ClN 141.60 Carcinogen; binds to liver macromolecules (DNA, RNA) Carcinogenic, hepatotoxic
4-(3-Methoxypropoxy)-2-methylaniline –O–CH2CH2CH2OCH3 (para), –CH3 (ortho) C11H17NO2 195.26 Irritant; stable at room temperature Xi (irritant)
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline Phenoxy group with isopropyl and methyl substituents C17H21NO 255.35 No specific applications reported; CAS 946699-66-7 Unknown; likely requires caution
3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline –Cl (meta), –CH3 (ortho), benzyl-isopentyloxy chain C20H25ClNO 336.87 Medicinal chemistry applications (e.g., drug intermediates) No direct hazard data
4-(Azetidin-1-yl)-2-methylaniline –N–(azetidine) (para), –CH3 (ortho) C10H14N2 162.23 Potential pharmacological activity due to cyclic amine No hazard data

Substituent Effects on Physicochemical Properties

  • Alkoxy Groups : The isopentyloxy chain in 4-(Isopentyloxy)-2-methylaniline likely enhances lipophilicity compared to shorter alkoxy groups (e.g., methoxy in m-Cresidine). This property may improve membrane permeability but reduce aqueous solubility, a trend observed in analogs like 4-(3-Methoxypropoxy)-2-methylaniline .
  • Electron-Withdrawing Groups: The chloro substituent in 4-Chloro-2-methylaniline increases electrophilicity, facilitating covalent binding to macromolecules (e.g., DNA adduct formation), which correlates with its carcinogenicity .

Biological Activity

4-(Isopentyloxy)-2-methylaniline is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₂H₁₉NO
  • Molecular Weight : Approximately 201.29 g/mol
  • Functional Groups : Aniline, isopentyloxy, and methyl groups attached to a benzene ring.

The biological activity of 4-(Isopentyloxy)-2-methylaniline is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting drug metabolism and cellular signaling.
  • Receptor Modulation : It may interact with receptors, altering their activity and leading to downstream effects in cellular processes.

Research Findings

  • Enzyme Interaction Studies : Research indicates that 4-(Isopentyloxy)-2-methylaniline can bind to enzymes, modulating their activity. This interaction can influence various biological effects, including antimicrobial and anticancer properties.
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, showing promising results in inhibiting cell growth .
  • Pharmaceutical Applications : The compound is being studied as a potential intermediate in pharmaceutical synthesis, with applications in developing drugs targeting specific diseases.

Case Studies

  • Case Study 1 : A study investigated the effects of 4-(Isopentyloxy)-2-methylaniline on HeLa cells, demonstrating significant cytotoxicity at certain concentrations. The findings suggest its potential as an anticancer agent .
  • Case Study 2 : Another research effort focused on the compound's ability to modulate receptor activity in metabolic pathways, indicating its role in influencing drug metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(Isopentyloxy)-2-methylaniline, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-4-isopropoxyanilineIsopropoxy instead of isopentyloxyDifferent branching affects properties
4-Methoxy-3-methylanilineMethoxy group instead of isopentyloxyMore polar due to methoxy
2-Isobutoxy-5-methylanilineIsobutoxy group at a different positionVariations in position alter reactivity

This comparison highlights how variations in substituents significantly influence chemical behavior and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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